Samarium-153
Description
Overview of Radionuclides in Contemporary Investigative Science
Radionuclides, or radioactive isotopes, are atoms with unstable nuclei that release energy in the form of ionizing radiation as they decay. wikipedia.orgcrimsonpublishers.com This fundamental property has made them indispensable in a vast array of scientific fields. In contemporary investigative science, radionuclides serve as powerful tools for tracing, imaging, and therapeutic purposes. crimsonpublishers.comopenmedscience.com
Their applications are diverse, ranging from dating geological and archaeological materials to studying metabolic pathways in biological systems. crimsonpublishers.comspectroscopyonline.com In medicine, they are the cornerstone of nuclear medicine, enabling diagnostic procedures like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which provide functional insights into bodily processes. openmedscience.com Furthermore, the destructive capability of their emitted radiation is harnessed in targeted radionuclide therapy to combat diseases like cancer. frontiersin.org
Radionuclides can be naturally occurring, such as those in the uranium and thorium decay series, or they can be artificially produced in nuclear reactors or cyclotrons. wikipedia.org The ability to create specific radionuclides with desired properties has greatly expanded their utility in research and medicine. openmedscience.com The selection of a radionuclide for a particular application depends on several factors, including its half-life, the type and energy of its emitted radiation, and its chemical properties, which dictate how it can be attached to targeting molecules. openmedscience.com
Significance of Samarium-153 Isotope in Radiopharmaceutical Research Paradigms
This compound stands out in radiopharmaceutical research due to its nearly ideal combination of physical and chemical properties. frontiersin.orgnih.gov Produced in nuclear reactors through the neutron irradiation of enriched Samarium-152 (¹⁵²Sm), ¹⁵³Sm has a physical half-life of 46.3 hours (1.93 days), which is long enough for manufacturing and transport yet short enough to deliver a high dose rate. radiopaedia.orgasianjpr.comradiopaedia.orgscielo.br
The decay of ¹⁵³Sm is characterized by the emission of both beta particles and gamma photons. frontiersin.orgradiopaedia.org The beta particles have a moderate energy, making them effective for localized therapy, while the accompanying gamma photons are suitable for SPECT imaging, allowing for the visualization of the radiopharmaceutical's distribution in the body. frontiersin.orgnih.govradiopaedia.org This dual-emission property is a key feature of its theranostic potential. frontiersin.orgmdpi.comsckcen.be
A crucial aspect of ¹⁵³Sm's application is its use in combination with chelating agents. These molecules, such as ethylenediamine (B42938) tetramethylene phosphonate (B1237965) (EDTMP), bind tightly to the samarium ion, preventing its release in the body and directing it to specific biological targets. radiopaedia.orgopenmedscience.comavmi.net In the case of ¹⁵³Sm-EDTMP, the complex has a high affinity for areas of active bone formation, making it a valuable agent for research into the palliation of pain from bone metastases. radiopaedia.orgasianjpr.comavmi.net The phosphonate groups in EDTMP target hydroxyapatite (B223615), a primary component of the bone matrix. openmedscience.com
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Half-life | 46.3 hours (1.93 days) radiopaedia.orgasianjpr.comchemlin.orgwikipedia.org |
| Decay Mode | Beta (β⁻) decay frontiersin.orgchemlin.org |
| Beta Particle Energies | 640 keV (30%), 710 keV (50%), 810 keV (20%) asianjpr.comunm.edu |
| Average Beta Energy | 233 keV asianjpr.comunm.edu |
| Gamma Photon Energy | 103 keV (29%) frontiersin.orgasianjpr.comunm.edu |
| Production Method | Neutron irradiation of ¹⁵²Sm frontiersin.orgradiopaedia.orgradiopaedia.org |
The development of radiopharmaceuticals like ¹⁵³Sm-EDTMP has been a significant focus of research, with numerous studies investigating its biodistribution, efficacy, and potential applications. nih.govnih.govscielo.brap.nic.innih.govbioline.org.brnih.gov
Current Research Landscape and Emerging Directions
The current research landscape for this compound is dynamic and expanding beyond its established role. While ¹⁵³Sm-EDTMP is recognized for its utility in bone pain palliation studies, researchers are actively exploring new frontiers. openmedscience.comnumberanalytics.comwiseguyreports.com
A major area of investigation is the production of high-specific-activity ¹⁵³Sm. frontiersin.orgnih.govresearchgate.net Traditional production methods result in "carrier-added" ¹⁵³Sm, which contains a significant amount of non-radioactive samarium. frontiersin.org This limits its use in targeted radionuclide therapies that require a high concentration of the radioactive isotope to be delivered to small tumors without saturating the target receptors. frontiersin.orgnih.govmdpi.com Recent advancements, such as mass separation techniques combined with laser resonance ionization, have shown promise in producing high-specific-activity ¹⁵³Sm, opening the door for its use in a wider range of targeted therapies. frontiersin.orgresearchgate.netnih.govmdpi.com
Emerging research is also focused on coupling ¹⁵³Sm with different targeting molecules to address other types of cancers. For instance, studies are exploring the use of ¹⁵³Sm-labeled DOTA-TATE for targeting neuroendocrine tumors that express somatostatin (B550006) receptors. nih.govmdpi.com Other potential applications being investigated include its use in combination with chemotherapy and immunotherapy, and the development of new chelating agents to improve targeting and reduce toxicity. numberanalytics.com
Furthermore, the theranostic capabilities of ¹⁵³Sm are being explored for applications like transarterial radioembolization of liver tumors, where it could offer an advantage over pure beta emitters by allowing for simultaneous imaging. mdpi.com The ongoing research into novel delivery systems, such as microspheres, aims to enhance the therapeutic efficacy of ¹⁵³Sm. mdpi.com
Table 2: Investigational Chelating Agents for this compound
| Chelating Agent | Full Name | Investigational Focus |
|---|---|---|
| EDTMP | Ethylenediamine tetramethylene phosphonate | Bone-seeking agent for pain palliation studies radiopaedia.orgopenmedscience.comavmi.net |
| DOTMP | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate | Bone-seeking agent, potential for improved stability openmedscience.compsu.edu |
| DOTA-TATE | DOTA-d-Phe-Cys-Tyr-d-Trp-Lys-Thr-Cys-Thr-OH | Targeting somatostatin receptor-positive tumors nih.govmdpi.com |
| CTMP | 1,4,8,11-tetraazacyclo-1,4,8,11-tetraaminomethylenephosphonate | Lanthanide complexation for potential therapeutic applications psu.edu |
The continuous evolution of production methods and the exploration of new molecular targets underscore the bright future for this compound in advanced scientific and radiopharmaceutical research. sckcen.benumberanalytics.com
Structure
2D Structure
Properties
CAS No. |
15766-00-4 |
|---|---|
Molecular Formula |
Sm |
Molecular Weight |
152.92210 g/mol |
IUPAC Name |
samarium-153 |
InChI |
InChI=1S/Sm/i1+3 |
InChI Key |
KZUNJOHGWZRPMI-AKLPVKDBSA-N |
SMILES |
[Sm] |
Isomeric SMILES |
[153Sm] |
Canonical SMILES |
[Sm] |
Other CAS No. |
15766-00-4 |
Synonyms |
153Sm radioisotope Samarium-153 Sm-153 radioisotope |
Origin of Product |
United States |
Nuclear Production and Radiochemical Processing of Samarium 153
Advanced Radiochemical Separation and Purification Protocols
Mitigation of Radionuclidic Impurities
The neutron activation of samarium targets, particularly when using natural samarium, inevitably leads to the co-production of various radionuclidic impurities. The most significant concern for medical applications are the long-lived Europium isotopes, which arise from the neutron activation of the stable ¹⁵³Eu daughter product of ¹⁵³Sm decay. These include ¹⁵⁴Eu (half-life of 8.6 years), ¹⁵²Eu (half-life of 13.6 years), ¹⁵⁵Eu (half-life of 4.76 years), and ¹⁵⁶Eu. frontiersin.orgresearchgate.netresearchgate.netrsc.orgkuleuven.benih.govresearchgate.netresearchgate.netadmin.chresearchgate.net Other samarium isotopes, such as ¹⁴⁵Sm (half-life of 345 days) and ¹⁵¹Sm (half-life of 90 years), can also be present if natural samarium is used as the target material. researchgate.netresearchgate.net
The presence of these long-lived impurities can limit the shelf-life of ¹⁵³Sm-based radiopharmaceuticals and, more critically, contribute to unwanted radiation dose to patients over extended periods. frontiersin.orgadmin.ch Effective mitigation strategies focus on several key areas:
Target Enrichment: Utilizing highly enriched ¹⁵²Sm targets (e.g., 98.7% enrichment) significantly reduces the initial presence of stable ¹⁵³Eu, thereby minimizing the subsequent formation of ¹⁵⁴Eu during irradiation. frontiersin.orgnih.govresearchgate.netnih.govkuleuven.be
Chemical Separation Techniques: Advanced radiochemical methods are essential for removing residual impurities after irradiation. These include ion-exchange chromatography (IEC), solvent extraction (SX), and extraction chromatography (EC). researchgate.netrsc.orgkuleuven.benih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net
Table 1: Common Radionuclidic Impurities in ¹⁵³Sm Production
| Impurity Isotope | Half-life | Origin | Significance |
| ¹⁵⁴Eu | 8.6 years | Neutron activation of ¹⁵³Eu (daughter of ¹⁵³Sm) | Long-lived, contributes to chronic radiation dose. |
| ¹⁵²Eu | 13.6 years | Neutron activation of stable ¹⁵¹Eu or ¹⁵²Eu | Long-lived, contributes to chronic radiation dose. |
| ¹⁵⁵Eu | 4.76 years | Neutron activation of stable ¹⁵⁴Eu | Long-lived, contributes to chronic radiation dose. |
| ¹⁵⁶Eu | 15.2 days | Neutron activation of stable ¹⁵⁵Eu | Shorter-lived but still a potential impurity. |
| ¹⁴⁵Sm | 345 days | Neutron activation of ¹⁴⁴Sm (from natural Sm) | Intermediate-lived, can affect long-term storage. |
| ¹⁵¹Sm | 90 years | Neutron activation of ¹⁵⁰Sm (from natural Sm) | Very long-lived, significant concern if present. |
Isotope Separation On-Line (ISOL) Techniques and Mass Separation Technologies
Isotope Separation On-Line (ISOL) facilities, coupled with mass separation (MS) technologies, represent a sophisticated approach to producing high-purity radioisotopes. For ¹⁵³Sm, mass separation, often enhanced by laser resonance ionization, has proven highly effective in isolating the ¹⁵³Sm isotope from the ¹⁵²Sm target matrix. frontiersin.orgnih.govresearchgate.netnih.govkuleuven.besckcen.be This process not only achieves a significant increase in specific activity but also simultaneously removes long-lived impurities such as ¹⁵²Eu and ¹⁵⁴Eu. frontiersin.orgnih.govresearchgate.netnih.gov Facilities like CERN-MEDICIS have been instrumental in demonstrating the feasibility and benefits of this technique for ¹⁵³Sm production. frontiersin.orgnih.govresearchgate.netnih.govkuleuven.besckcen.be Mass separation, whether on-line or off-line, is recognized for its value in producing specialized radionuclides for medical research. frontiersin.org
Solvent Extraction and Chromatographic Purification Methods
A variety of chemical separation techniques are employed to purify ¹⁵³Sm, particularly to remove Europium impurities.
Ion-Exchange Chromatography (IEC): This is a well-established method for separating rare earth elements due to their similar chemical properties but subtle differences in ionic radii and hydration energies. Cation-exchange resins, such as Dowex-50x8, are commonly used, with eluents like α-hydroxyisobutyric acid (α-HIBA) at controlled pH values facilitating the separation of Sm from Eu. researchgate.netnih.govresearchgate.netnih.govresearchgate.netosti.gov High-performance ion chromatography (HPIC) offers enhanced resolution for such separations. nih.gov
Extraction Chromatography (EC): This technique immobilizes an extractant onto a solid support, creating a stationary phase for chromatographic separation. Methods utilizing resins like TEVA particles impregnated with the ionic liquid Aliquat 336 nitrate (B79036) have been developed. In these systems, Eu³⁺ is often selectively reduced to Eu²⁺, which is poorly retained, while Sm³⁺ is efficiently extracted. kuleuven.be The LN3 extraction chromatography resin has also been applied. nih.gov
Solvent Extraction (SX): Solvent extraction methods employing hydrophobic ionic liquids, such as Aliquat 336 nitrate, have demonstrated efficient separation of samarium and europium. rsc.orgkuleuven.beresearchgate.netrsc.orgresearchgate.net A critical step in some SX protocols involves the selective reduction of Eu³⁺ to Eu²⁺ using agents like zinc metal, which alters their extraction behavior and allows for differential partitioning between aqueous and organic phases. rsc.orgkuleuven.beresearchgate.netrsc.org DGA resins have also been utilized to retain Sm³⁺ while facilitating the removal of impurities. frontiersin.org
Table 2: Efficacy of Separation Techniques for Europium Impurity Removal
| Separation Technique | Key Reagents/Materials | Typical Decontamination Factor / Efficiency | Notes |
| Ion-Exchange Chromatography (IEC) | Dowex-50x8 resin, α-HIBA eluent | Decontamination factor ~5x10² researchgate.net | Effective for separating Sm from Eu; requires careful control of eluent and resin properties. |
| Extraction Chromatography (EC) | TEVA particles with Aliquat 336 nitrate | >85% Eu removal in a single run kuleuven.be | Immobilized ionic liquid phase; requires prior reduction of Eu³⁺ to Eu²⁺. |
| Solvent Extraction (SX) | Aliquat 336 nitrate, Zn metal (for Eu reduction) | Efficient separation rsc.orgresearchgate.netrsc.org | Selective reduction of Eu³⁺ to Eu²⁺ is key; high nitrate concentration media. |
| DGA Resin Chromatography | DGA resin, concentrated HNO₃ | High affinity for Sm³⁺ frontiersin.org | Efficient retention of Sm³⁺, allows washing of impurities; quantitative elution with water. |
| Electro-amalgamation | Various electrolytes, applied voltage | 96.72% Eu removal, 96.95% Sm recovery researchgate.net | Optimized parameters (pH, voltage, temperature) crucial for high efficiency. |
| Mass Separation (with Laser Ionization) | Mass separator, Laser ionization | Simultaneous removal of ¹⁵²Eu, ¹⁵⁴Eu frontiersin.org | Drastically increases specific activity; isolates ¹⁵³Sm from target matrix. |
Strategies for Attaining High Specific Activity of this compound
High specific activity (HSA) is crucial for maximizing the therapeutic efficacy of ¹⁵³Sm, particularly in targeted radionuclide therapy, by ensuring that a higher proportion of the delivered samarium is radioactive. frontiersin.orgnih.govresearchgate.netnih.govsckcen.be Strategies to achieve HSA include:
Use of Highly Enriched ¹⁵²Sm Targets: Employing targets with a high isotopic enrichment of ¹⁵²Sm (e.g., 98.7%) is fundamental, as it directly influences the yield and specific activity of the produced ¹⁵³Sm. frontiersin.orgnih.govresearchgate.netnih.govkuleuven.be
Mass Separation: As discussed, mass separation techniques can isolate ¹⁵³Sm from the stable ¹⁵²Sm precursor, enabling the production of "non-carrier-added" (NCA) ¹⁵³Sm. NCA ¹⁵³Sm theoretically corresponds to a specific activity of 16.4 TBq/mg, a significant improvement over carrier-added production. frontiersin.orgnih.govresearchgate.netnih.gov Studies have reported achieved specific activities of up to 1.87 TBq/mg using this method. frontiersin.orgnih.govresearchgate.netnih.gov
Optimized Neutron Activation: Irradiation in high thermal neutron flux positions within research reactors (e.g., fluxes of 2.0–2.5 × 10¹⁴ n/cm²/s) for appropriate durations contributes to higher production yields and thus higher specific activity. mdpi.comfrontiersin.orgkuleuven.benih.govplos.org
Minimizing Stable Samarium Carrier: The conventional "carrier-added" production route, which involves adding stable samarium as a carrier during chemical processing, inherently limits the achievable specific activity. Therefore, methods that minimize or eliminate the need for stable samarium carrier are vital for obtaining HSA ¹⁵³Sm. frontiersin.orgnih.govresearchgate.netnih.govsckcen.be
The successful implementation of these production and purification strategies allows for the generation of ¹⁵³Sm with the necessary purity and specific activity required for advanced therapeutic applications in nuclear medicine.
Table 3: Comparison of Specific Activity for ¹⁵³Sm Production Methods
| Production Method | Target Material | Achieved Specific Activity (approx.) | Notes | Reference(s) |
| Neutron Activation (Carrier-Added) | Natural Sm | ~94 GBq/mg (at EOI) | Lower specific activity due to presence of stable ¹⁵²Sm carrier. | frontiersin.orgkuleuven.be |
| Neutron Activation + Mass Separation (NCA) | Highly Enriched ¹⁵²Sm | 1.87 TBq/mg | Drastically increases specific activity by isolating ¹⁵³Sm; removes long-lived Eu impurities simultaneously. | frontiersin.orgnih.govresearchgate.netnih.govkuleuven.be |
| Neutron Activation (Carrier-Added) | Enriched ¹⁵²Sm | 14.3 GBq / 22.1 TBq mmol⁻¹ Sm | Specific activity depends on flux and irradiation time; TBq range indicates high specific activity is achievable even without mass separation in some cases. | osti.gov |
| Neutron Activation (Carrier-Added) | Enriched ¹⁵²Sm (NO₃)₃ | 1.7 - 2.8 GBq/g | Achieved for microsphere formulations; specific activity varies with SmAcAc loading and irradiation time. | nih.gov |
| Neutron Activation (Carrier-Added) | Amberlite IR-120 (Sm-labeled) | 3.104 GBq/g | Achieved with RR activation protocol; indicates good specific activity for radiolabeling applications. | plos.org |
This compound (¹⁵³Sm) Compound Names Mentioned:
this compound (¹⁵³Sm)
this compound lexidronam (Quadramet®)
this compound-EDTMP
this compound chloride (¹⁵³SmCl₃)
this compound acetylacetonate-poly-L-lactic acid microspheres (¹⁵³SmAcAc-PLLA microspheres)
this compound-Amberlite microparticles
Samarium(III) phosphate-(¹⁵³Sm) (SMPC)
this compound DOTATATE
this compound-DOTMP
this compound-EDTA
Tris(cyclopentadienyl)samarium ((C₅H₅)₃Sm(III))
Coordination Chemistry and Ligand Development for Samarium 153
Principles of Chelator Design and Synthetic Approaches
The effective design of chelators for Samarium-153 is governed by several key principles aimed at forming a stable coordination complex. The Sm³⁺ ion, a lanthanide, typically exhibits a coordination number of 8 or 9 and prefers oxygen and nitrogen donor atoms. Therefore, ligands are designed to be multidentate, providing multiple coordination sites to securely bind the metal ion.
Synthetic approaches to these chelators are diverse and tailored to the specific structural requirements of the final complex. A common strategy involves the functionalization of polyamine backbones with acidic pendant arms, such as carboxylates or phosphonates. For instance, a simple and efficient synthesis pathway starting from trans-1,2-diaminocyclohexane has been developed to create a new class of semi-rigid polyamine, polycarboxylic, and polyphosphonic ligands. Key steps in such syntheses often involve the functionalization of a diamine derivative with appropriate branching groups and the introduction of coordinating functions like methanephosphonic acid groups.
These synthetic methods allow for the creation of a wide array of chelating agents with varying properties, which can then be evaluated for their efficacy in complexing with ¹⁵³Sm.
Characterization of this compound Chelation Properties
The characterization of the chelation properties of various ligands with this compound is crucial for determining their potential for in vivo applications. This involves evaluating different types of ligands and developing bifunctional versions for attachment to biological targeting molecules.
Both macrocyclic and acyclic ligands have been extensively studied for their ability to form stable complexes with this compound. Macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, are pre-organized structures that can offer high thermodynamic stability and kinetic inertness. Acyclic ligands, like DTPA (diethylenetriaminepentaacetic acid) and EDTMP (ethylenediaminetetramethylene phosphonate), are often more flexible and can also form highly stable complexes.
A comparative study evaluated the chelation properties of several macrocyclic and acyclic ligands with ¹⁵³Sm. The macrocyclic ligands studied included nitro-DOTA and nitro-PADOTA, while the acyclic ligands included nitro-CHX-A-DTPA, nitro-MX-DTPA, and DTPA. mdpi.com The results of such studies are critical for selecting the most suitable ligand for a specific application, balancing stability with other factors like labeling efficiency and in vivo clearance.
Table 1: Comparison of Macrocyclic and Acyclic Ligands for this compound Chelation
| Ligand Type | Example Ligands | Key Characteristics |
|---|---|---|
| Macrocyclic | DOTA, nitro-DOTA, nitro-PADOTA | Pre-organized structure, high thermodynamic stability, high kinetic inertness. mdpi.com |
| Acyclic | DTPA, EDTMP, nitro-CHX-A-DTPA, nitro-MX-DTPA | Flexible structure, can form highly stable complexes. mdpi.com |
To target specific biological sites, chelators are often designed as bifunctional chelating agents (BFCAs). BFCAs possess a strong metal-chelating unit and a reactive functional group that can be covalently linked to a biomolecule, such as an antibody or peptide.
The synthesis of BFCAs for ¹⁵³Sm involves attaching a reactive moiety, for instance, a p-isothiocyanatobenzyl group, to the chelator's backbone. This allows for the conjugation of the chelator to a monoclonal antibody. For example, bifunctional derivatives of EDTA and DTPA have been synthesized for this purpose. fda.gov Once conjugated and labeled with ¹⁵³Sm, these radioimmunoconjugates can be used for targeted radioimmunotherapy. The stability of the ¹⁵³Sm-chelate bond is paramount to ensure that the radionuclide remains attached to the targeting antibody in vivo.
Physico-Chemical Stability and Speciation Studies in Biological Mimics
The stability of this compound complexes in physiological environments is a critical determinant of their efficacy and safety. In vitro assessments and protein binding studies are essential to predict their in vivo behavior.
The stability of ¹⁵³Sm complexes is evaluated under conditions that mimic the in vivo environment, such as in acidic conditions (to simulate stomach pH or lysosomal environment) and in human serum. For example, the ¹⁵³Sm-EDTMP complex is reported to be remarkably stable both in vitro and in vivo. nih.gov In one study, the stability of ¹⁵³Sm complexes with nitro-DOTA, nitro-PADOTA, nitro-CHX-A-DTPA, nitro-MX-DTPA, and DTPA was assessed in acidic and serum environments. mdpi.com The ¹⁵³Sm complex with DOTA-TATE demonstrated high stability, with over 99% of the complex remaining intact after 7 days of incubation in human serum at 37°C. nih.gov Similarly, the ¹⁵³Sm(III)DTPA-bis-biotin complex was found to be stable after dilution in saline and in human serum. hres.ca
Table 2: In Vitro Stability of this compound Complexes
| Complex | Condition | Stability | Reference |
|---|---|---|---|
| ¹⁵³Sm-EDTMP | In vitro and in vivo | Remarkably stable | nih.gov |
| ¹⁵³Sm-DOTA-TATE | Human serum, 37°C, 7 days | >99% intact | nih.gov |
| ¹⁵³Sm(III)DTPA-bis-biotin | Saline and human serum | Stable | hres.ca |
The stability constant (log K) is a quantitative measure of the thermodynamic stability of a complex. The log K value for the Sm(EDTMP) complex has been determined to be 20.71, indicating a very stable complex. researchgate.net
The extent to which a ¹⁵³Sm complex binds to plasma proteins, such as albumin, can significantly influence its biodistribution and clearance from the body. Low protein binding is generally desirable to ensure rapid clearance of the unbound complex and reduce background radiation.
Studies on the protein binding of ¹⁵³Sm-EDTMP in dogs, rats, and bovine models have shown that less than 0.5% of the complex binds to protein. hres.ca This low protein binding contributes to its rapid blood clearance and excretion of the non-targeted agent. At physiological pH, the dominant species of the ¹⁵³Sm-EDTMP complex are negatively charged, which is believed to contribute to its primary excretion via the kidneys.
Table 3: Protein Binding of this compound Complexes
| Complex | Species | Protein Binding | Reference |
|---|---|---|---|
| ¹⁵³Sm-EDTMP | Dog, rat, bovine | < 0.5% | hres.ca |
Computational Modeling of Species Distribution and Interaction
Computational modeling for this compound complexes has been primarily focused on predicting their behavior within biological systems, rather than fundamental coordination chemistry in solution. Techniques like pharmacokinetic modeling and Monte Carlo simulations are employed to understand the distribution and dosimetric properties of this compound radiopharmaceuticals.
One area of application is in modeling the biodistribution of these agents. For instance, a pharmacokinetic model for this compound ethylenediamine (B42938) tetramethylene phosphonate (B1237965) ([¹⁵³Sm]-EDTMP) was developed to analyze the complex's behavior in normal rats. nih.gov This type of modeling uses compartmental analysis, which mathematically describes the uptake and clearance of the radiopharmaceutical in various organs over time. nih.govnih.gov By fitting experimental biodistribution data to a series of exponential equations, researchers can simulate the concentration of the ¹⁵³Sm complex in tissues like bone, blood, liver, and kidneys, providing insights into its targeting efficacy and clearance pathways. nih.govnih.gov For example, the temporal behavior of a [Tris(1,10-phenanthroline)Samarium(III)] trithiocyanate complex, or ¹⁵³Sm-TPTTC, was modeled, showing significant concentration in tumor tissue and the liver. nih.gov
Another application of computational modeling is in dosimetry, where simulations are used to estimate the absorbed dose of radiation in tissues. Monte Carlo techniques have been used to evaluate the absorbed dose rate of this compound radiopharmaceuticals in models of cancerous tissues, such as the prostate. researchgate.net These simulations model the transport and energy deposition of the beta particles emitted by ¹⁵³Sm, helping to predict the therapeutic efficacy and potential toxicity to surrounding healthy tissues. researchgate.net While these models provide crucial information for preclinical and clinical development, there is less available research on the computational modeling of the fundamental coordination chemistry of this compound, such as predicting ligand interaction energies or the distribution of different chemical species in solution.
Radiosynthesis and Formulation Methodologies for Preclinical Research Agents
The development of this compound based agents for preclinical research involves specific methodologies for their radiosynthesis and formulation. The process begins with the production of the ¹⁵³Sm radionuclide, typically by neutron irradiation of highly enriched Samarium-152 (¹⁵²Sm) targets in a nuclear reactor. nih.gov The resulting ¹⁵³Sm is then purified and prepared in a form suitable for radiolabeling, often as this compound chloride (¹⁵³SmCl₃). nih.gov
The formulation of a preclinical agent involves chelating the ¹⁵³Sm³⁺ ion with a specific ligand designed to target a biological structure, such as bone metastases. The choice of ligand is critical, with phosphonate-based chelators being common due to their high affinity for the hydroxyapatite (B223615) matrix of bone. Notable examples of such ligands include EDTMP (ethylene diamine tetramethylene phosphonate) and DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate). researchgate.net The radiosynthesis process involves reacting ¹⁵³SmCl₃ with the chosen chelator under controlled conditions of pH, temperature, and concentration to form the stable radiolabeled complex. nih.govacs.org For many preclinical and clinical preparations, this process is streamlined by using freeze-dried kits containing the ligand and other necessary reagents, which can be reconstituted with the ¹⁵³Sm solution at the radiopharmacy. nih.gov
Optimization of Radiolabeling Efficiencies and Yields
Achieving high radiolabeling efficiency is paramount in the synthesis of this compound agents to ensure that a maximum amount of the radionuclide is in the desired chemical form, minimizing the presence of uncomplexed ¹⁵³Sm. Research efforts focus on optimizing various reaction parameters to maximize the yield and specific activity of the final product.
Key factors influencing radiolabeling yields include temperature, ligand concentration, and pH. Studies have shown that elevating the reaction temperature can significantly improve yields. For example, in the radiolabeling of p-SCN-Bn-DOTA with high specific activity (HSA) ¹⁵³Sm, increasing the temperature from 30°C to 60°C or 90°C resulted in nearly quantitative radiochemical yields, even at low ligand concentrations. nih.gov At 30°C, the yields were considerably lower and more dependent on ligand concentration. nih.gov
The concentration of the ligand is another critical variable. Generally, higher ligand concentrations lead to increased radiolabeling yields. nih.gov However, for targeted radionuclide therapy, it is often desirable to use low ligand concentrations to achieve a high molar activity, which is the ratio of radioactivity to the total amount of substance (labeled and unlabeled). Therefore, optimization involves finding a balance that produces an acceptable yield while maximizing molar activity. The development of production methods that yield HSA ¹⁵³Sm has been crucial, as it allows for efficient labeling even with small amounts of the targeting ligand. researchgate.net
The table below summarizes research findings on the optimization of radiolabeling ¹⁵³Sm with the ligand p-SCN-Bn-DOTA, demonstrating the effects of temperature and ligand concentration on the radiochemical yield.
| Temperature (°C) | Ligand Concentration (μmol/L) | Radiochemical Yield (%) | Source |
|---|---|---|---|
| 30 | 1 | - | nih.gov |
| 30 | 5 | 75.2 ± 12.6 | nih.gov |
| 30 | 10 | 86.7 ± 3.9 | nih.gov |
| 60 | 1 | 91.4 ± 3.2 | nih.gov |
| 90 | 1 | 89.8 ± 4.9 | nih.gov |
Radiochemical Purity Assessment Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, Electrophoresis)
Assessing the radiochemical purity (RCP) of this compound agents is a critical quality control step to ensure that the radioactivity is associated with the correct chemical compound. openmedscience.com Several chromatographic and electrophoretic techniques are employed for this purpose.
Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and relatively simple method for determining RCP. The technique involves spotting the radiopharmaceutical onto a stationary phase, such as a strip of chromatography paper or a silica (B1680970) gel-coated plate, and developing it in a suitable mobile phase (solvent). nih.govopenmedscience.com Different chemical species will migrate at different rates. For instance, in the quality control of ¹⁵³Sm-EDTMP, a common impurity is free, unchelated ¹⁵³Sm³⁺. Using a mobile phase like a phosphate (B84403) buffer, the stable ¹⁵³Sm-EDTMP complex may migrate with the solvent front, while the free ¹⁵³Sm³⁺ remains at the origin. The distribution of radioactivity along the strip is then measured using a radio-TLC scanner to quantify the percentage of activity in each peak, thereby determining the RCP. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for purity analysis. In this method, the radiopharmaceutical sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, separating the components of the mixture based on their interactions with the stationary phase. The eluate passes through a radioactivity detector connected in series with a conventional detector (e.g., UV), allowing for the identification and quantification of different radiochemical species. nih.gov This technique can effectively separate the desired ¹⁵³Sm-complex from precursors and potential impurities. nih.gov
Electrophoresis: Paper electrophoresis is another technique used to separate ionic species based on their charge and size. A spot of the radiopharmaceutical is applied to a paper strip saturated with a buffer solution, and an electric field is applied across the strip. Charged species will migrate towards the electrode of opposite polarity. This method can be used to separate the negatively charged ¹⁵³Sm-phosphonate complexes from the positively charged free ¹⁵³Sm³⁺ ions, allowing for the assessment of radiochemical purity. The distribution of radioactivity on the electrophoretogram is then analyzed to calculate the percentage of each species.
Preclinical Biological Investigations and Molecular Mechanisms
In Vivo Research Applications in Animal Models
Exploration of Targeted Delivery Mechanisms in Experimental Disease Models
The efficacy of ¹⁵³Sm in targeted therapy is largely dependent on its ability to selectively accumulate at sites of disease, particularly bone metastases. This targeted delivery is achieved through specific chemical properties that promote bone localization and uptake in areas of increased bone turnover.
Bone-Seeking Affinity: Samarium-153, when chelated to specific ligands such as ethylenediamine (B42938) tetramethylene phosphonate (B1237965) (EDTMP) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate (DOTMP), exhibits a strong affinity for bone tissue asianjpr.comopenmedscience.com. These phosphonate-based chelators interact with hydroxyapatite (B223615), a primary mineral component of bone, facilitating the radiopharmaceutical's accumulation in areas of active bone remodeling and metastatic infiltration asianjpr.comopenmedscience.comopenmedscience.com. Studies have demonstrated that ¹⁵³Sm-lexidronam (¹⁵³Sm-EDTMP) concentrates in osteoblastic lesions with a lesion-to-normal bone ratio of approximately 5 asianjpr.com. Furthermore, localization to newly formed bone, characteristic of osteoblastic metastases, has been reported to be 10 to 20-fold higher per gram compared to normal bone nih.gov. The uptake of ¹⁵³Sm-EDTMP has also been observed to be similar to that of ⁹⁹mTc-diphosphonate in bone scan sites, validating its distribution pattern asianjpr.com.
Tumor Xenografts and Experimental Models: In experimental models, ¹⁵³Sm-based compounds have shown promising results in targeting and inhibiting tumor growth. For instance, ¹⁵³Sm-DOTA-TATE demonstrated rapid clearance from the bloodstream and strong uptake in mice bearing gastroenteropancreatic neuroendocrine tumor xenografts mdpi.com. Another compound, ¹⁵³Sm-CARP-CheM, was shown to significantly inhibit the growth of xenograft tumors in preclinical evaluations researchgate.net. Beyond direct cytotoxic effects, ¹⁵³Sm-EDTMP has also been investigated for its ability to modulate tumor cell phenotype. Preclinical studies have indicated that exposure to ¹⁵³Sm-EDTMP can upregulate cell surface molecules and increase the expression of tumor-associated antigens and accessory genes in cancer cell lines, thereby enhancing susceptibility to T cell-mediated killing nih.gov.
| Property | Value | Reference(s) |
| Bone Localization Ratio | ~5 (lesion-to-normal bone) | asianjpr.com |
| Newly Formed Bone Localization | 10-20 fold higher per gram | nih.gov |
| Beta Particle Range (Soft Tissue) | Max: 3.0 mm; Avg: ~0.5-1.2 mm | asianjpr.com, rsc.org |
| Beta Particle Range (Bone) | ~1.7 mm | asianjpr.com, mdpi.com |
| Chelator Affinity | Hydroxyapatite (via phosphonate groups) | asianjpr.com, openmedscience.com |
| Target Sites | Osteoblastic lesions, active bone turnover | asianjpr.com, openmedscience.com, openmedscience.com |
Comparative Preclinical Evaluations with Other Beta-Emitting Radionuclides
This compound is often compared with other beta-emitting radionuclides used for targeted radionuclide therapy, such as Phosphorus-32 (³²P), Strontium-89 (⁸⁹Sr), Lutetium-177 (¹⁷⁷Lu), Rhenium-186 (¹⁸⁶Re), and Yttrium-90 (⁹⁰Y). These comparisons highlight differences in their physical properties, therapeutic ranges, and associated toxicities.
Comparison with ³²P and ⁸⁹Sr: this compound, ³²P, and ⁸⁹Sr are all known to localize to areas of increased bone turnover and deliver radiation via beta particle emission nih.gov. However, ³²P and ⁸⁹Sr possess higher energy beta emissions than ¹⁵³Sm, which correlates with greater bone marrow toxicity due to the larger volumes of marrow exposed to radiation nih.gov. Consequently, the beta particle ranges of ³²P and ⁸⁹Sr in bone and soft tissue are greater than those of ¹⁵³Sm nih.gov. The shorter physical half-life of ¹⁵³Sm (approximately 1.9 days) facilitates a more rapid delivery of radiation compared to the longer half-lives of ³²P (14.3 days) and ⁸⁹Sr (50.5 days) nih.gov. For example, delivering 90% of the total radiation dose takes about one week for ¹⁵³Sm, versus seven weeks for ³²P and twenty-five weeks for ⁸⁹Sr nih.gov. While ¹⁵³Sm-EDTMP has shown efficacy comparable to ⁸⁹Sr, its more manageable bone-to-marrow radiation ratio, attributed to its shorter beta particle range, is a notable advantage nih.govscielo.br.
Comparison with ¹⁷⁷Lu, ¹⁸⁶Re, and ⁹⁰Y: In comparisons with other beta-emitting radionuclides, ¹⁵³Sm-DOTA-TATE has been noted to emit electrons with higher energy and thus a larger range in tumors than ¹⁷⁷Lu mdpi.com. This compound also offers the advantage of gamma emission, enabling SPECT imaging, which is not possible with pure beta emitters like ⁹⁰Y mdpi.complos.org. While ¹⁷⁷Lu has a longer half-life (6.7 days) and a shorter beta range (0.7 mm) than ¹⁵³Sm (1.93 days, 1.2 mm range), ¹⁵³Sm's higher beta energy can be compensated by administering higher activities rsc.orgplos.org. Rhenium-186 (³·⁸ days half-life, 1.8 mm range) and Yttrium-90 (2.67 days half-life, 3.9 mm range) have different therapeutic profiles, with ⁹⁰Y having a significantly higher beta particle range and associated potential for greater marrow toxicity rsc.orgplos.org.
| Radionuclide | Half-life (days) | Emission Type | Beta Energy (Emax, MeV) | Beta Range (Soft Tissue, mm) | Bone Marrow Toxicity (Relative) | Primary Use/Target | Reference(s) |
| Sm-153 | 1.93 - 1.95 | β⁻, γ | ~0.81 | Max: 3.0, Avg: ~0.5-1.2 | Moderate | Bone metastases | nih.gov, asianjpr.com, rsc.org, mdpi.com |
| P-32 | 14.3 | β⁻ | High | Greater than Sm-153 | Higher | Bone metastases | nih.gov |
| Sr-89 | 50.5 | β⁻ | High | Greater than Sm-153 | Higher | Bone metastases | nih.gov, scielo.br, mdpi.com |
| Lu-177 | 6.7 | β⁻, γ | Lower than Sm-153 | ~0.7 | Moderate | NETs, Prostate Ca | mdpi.com, rsc.org |
| Re-186 | 3.8 | β⁻, γ | Higher than Sm-153 | ~1.8 | Moderate to High | Bone metastases | rsc.org |
| Y-90 | 2.67 | β⁻ | Higher than Sm-153 | ~3.9 | High | Various cancers | rsc.org, plos.org |
Dosimetry and Radiation Physics in Experimental Research Settings
Methodologies for Absorbed Dose Calculation in Preclinical Models
The accurate calculation of the absorbed radiation dose in preclinical models is fundamental for translating experimental findings into potential clinical applications. For Samarium-153 (¹⁵³Sm), a radionuclide that emits both beta particles and gamma photons, several methodologies are employed to estimate energy deposition in tissues. nih.gov These methods are crucial for understanding the relationship between the administered activity and the resultant biological effect.
The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted method for calculating radiation doses at the organ level. snmjournals.orgbiomedres.us This approach involves a multi-step process that begins with acquiring biodistribution data from preclinical animal models, typically rats. snmjournals.orgresearchgate.net Following administration of a ¹⁵³Sm-labeled compound, the time-dependent activity concentrations in various organs are measured. snmjournals.org This data is used to determine the total number of radioactive disintegrations that occur within each source organ, a quantity known as "cumulated activity." snmjournals.org
Once the biodistribution is established, the MIRD framework uses "S-factors," which represent the absorbed dose in a target organ per unit of cumulated activity in a source organ. snmjournals.orgnih.gov These S-factors are calculated based on the emission properties of ¹⁵³Sm and the absorption characteristics of its radiation within a standardized model of the body, or "phantom." snmjournals.org By combining the experimentally derived cumulated activities from animal studies with the pre-calculated S-factors, researchers can estimate the radiation doses to various organs. snmjournals.orgresearchgate.net
For instance, calculations for ¹⁵³Sm-EDTMP have been performed to determine the S-factors for critical tissues like red bone marrow and the endosteal layer of cells on bone surfaces. nih.gov These calculations consider different distribution models, such as uniform surface versus volume distribution of the radionuclide within the bone. nih.gov This methodology allows for the extrapolation of data from laboratory animals to estimate potential doses in humans. snmjournals.orgresearchgate.net
| Target Tissue | Radioactivity Distribution Model | S-factor (mGy/MBq·h) |
|---|---|---|
| Red Bone Marrow | Surface | 0.0276 |
| Red Bone Marrow | Volume | 0.0077 |
| Endosteal Layer (10 µm) | Surface | 0.0723 |
| Endosteal Layer (10 µm) | Volume | 0.0213 |
Table 1. MIRD S-factors for ¹⁵³Sm localized in bone, calculated for red bone marrow and the endosteal cell layer under different distribution assumptions. nih.gov
While the MIRD formalism is effective for organ-level dosimetry, Monte Carlo simulations provide a more detailed, patient-specific understanding of dose distribution at both macroscopic and microscopic levels. biomedres.usresearchgate.net Codes such as Monte Carlo N-Particle Extended (MCNPX) are used to model the transport of radiation through matter by simulating the individual probabilistic interactions of particles. biomedres.usresearchgate.net
In the context of ¹⁵³Sm, researchers model a three-dimensional geometry, such as a water phantom or a specific patient anatomy from CT scans, and define a source of ¹⁵³Sm radiation within it. researchgate.net The simulation then tracks a large number of emitted beta particles and photons, accounting for their interactions (e.g., absorption and scattering) within the defined geometry. biomedres.usresearchgate.net This allows for the creation of detailed dose-volume histograms and dose distribution maps. researchgate.net
This technique is particularly valuable for assessing dose in complex geometries, such as trabecular bone, where the dose distribution is highly non-uniform. researchgate.net By simulating the distribution of ¹⁵³Sm, MCNPX can be employed to calculate the absorbed doses in specific regions of interest, such as metastatic lesions and critical organs. researchgate.net This method serves as a powerful tool for verifying and refining the more generalized calculations derived from the MIRD formalism. researchgate.net
Microdosimetry addresses the stochastic nature of energy deposition in microscopic volumes, which is particularly relevant for understanding the biological effects of radiation in heterogeneous systems like tissues and cells. snmjournals.org For a beta-emitter like ¹⁵³Sm, the dose distribution at the cellular level can be highly variable, especially in tissues like bone marrow where active marrow cells are heterogeneously distributed with respect to bone surfaces where the radionuclide concentrates. snmjournals.org
The fundamental principle of microdosimetry is that the average absorbed dose in a tissue (a macroscopic concept) may not accurately reflect the dose received by individual cells or critical subcellular targets (e.g., the nucleus). snmjournals.org The short range of ¹⁵³Sm's beta particles means that cells close to the source will receive a high dose, while those further away may receive very little. nih.gov This discrepancy between the estimated average marrow dose and the observed biological response can be explained by considering the microscopic anatomy and the non-uniform distribution of both the radionuclide and the target cell populations. snmjournals.org Therefore, understanding the statistical distributions of energy deposition events at the cellular level is critical for accurately predicting the radiobiological outcomes of ¹⁵³Sm exposure. researchgate.netsnmjournals.org
Radiobiological Effects in Non-Clinical Biological Systems
In vitro and other non-clinical studies are essential for elucidating the direct effects of ¹⁵³Sm radiation on cells, independent of systemic physiological factors. These experimental settings allow for a controlled investigation of cellular responses and phenotypic changes following radiation exposure.
In non-clinical biological systems, exposure to radiation from ¹⁵³Sm compounds has been shown to induce direct cytotoxic effects. In vitro studies using multiple myeloma cell lines treated with ¹⁵³Sm-EDTMP demonstrated a significant decrease in their ability to form colonies. nih.gov Specifically, these studies reported a 50% reduction in clonogenic activity, indicating a direct anti-proliferative effect of the targeted radiation on the cancer cells. nih.gov These findings highlight the capacity of ¹⁵³Sm to deliver cytotoxic radiation doses at the cellular level, leading to a reduction in the survival and reproductive integrity of malignant cells. nih.gov
Beyond direct cytotoxicity, sublethal exposure to ¹⁵³Sm radiation can modulate the phenotype of tumor cells. Research has shown that treating human tumor cell lines with ¹⁵³Sm-EDTMP leads to significant alterations in the expression of cell surface molecules. nih.gov In a study involving ten human tumor cell lines (prostate, lung, and breast cancer), exposure to ¹⁵³Sm-EDTMP resulted in the upregulation of at least two of five key surface molecules—Fas, Carcinoembryonic Antigen (CEA), Mucin-1 (MUC-1), Major Histocompatibility Complex (MHC) class I, and Intercellular Adhesion Molecule 1 (ICAM-1)—on each cell line tested. nih.gov
This phenotypic modulation is significant because these surface molecules are involved in immune recognition and apoptosis. For example, the upregulation of Fas can render tumor cells more susceptible to T-cell-mediated killing. nih.gov The study found that these changes occurred at radiation doses equivalent to those delivered in palliative settings, suggesting that ¹⁵³Sm may have a secondary, immunomodulatory effect in addition to its direct radiation-induced cytotoxicity. nih.gov
| Cell Line | Origin | Fas | CEA | MUC-1 | MHC Class I | ICAM-1 |
|---|---|---|---|---|---|---|
| 22Rv1 | Prostate | Up | NC | Up | Up | Up |
| DU 145 | Prostate | Up | NC | NC | Up | Up |
| PC-3 | Prostate | Up | NC | Up | NC | Up |
| LNCaP | Prostate | Up | Up | Up | NC | Up |
| A549 | Lung | Up | Up | Up | Up | Up |
| SK-LU-1 | Lung | Up | Up | Up | Up | Up |
| NCI-H23 | Lung | Up | Up | NC | Up | Up |
| Calu-1 | Lung | Up | Up | Up | Up | Up |
| T47D | Breast | Up | NC | Up | Up | Up |
| MCF7 | Breast | Up | NC | Up | Up | Up |
Table 2. Summary of surface molecule expression changes in human tumor cell lines following exposure to ¹⁵³Sm-EDTMP. "Up" indicates a ≥2-fold increase in surface expression; "NC" indicates no change. nih.gov
Advanced Analytical and Imaging Methodologies in Samarium 153 Research
The comprehensive evaluation of ¹⁵³Sm-based radiopharmaceuticals relies on sophisticated imaging and analytical techniques to understand their behavior in biological systems and ensure their quality.
Preclinical Imaging Modalities and Quantitative Analysis
Preclinical imaging plays a vital role in assessing the biodistribution, pharmacokinetics, and therapeutic efficacy of radiolabeled compounds before human trials. Small animal imaging systems, particularly Single Photon Emission Computed Tomography (SPECT) coupled with Computed Tomography (CT), are indispensable tools in this regard.
Dedicated small-animal SPECT/CT systems have been developed to provide high-resolution imaging, enabling the visualization and quantification of radiotracer distribution in vivo. Studies have demonstrated the feasibility of using such systems for ¹⁵³Sm imaging. For instance, the Albira Si™ micro-SPECT/CT system has been utilized for ¹⁵³Sm imaging, employing a specific energy window of 103 keV ± 20% e-mjm.org. Phantom studies with this system revealed an integral uniformity of 20% with a coefficient of variation of 8%, and a sensitivity of 21.7 counts per second per Megabecquerel (cps/MBq) for a pinhole collimator configuration e-mjm.org. A pilot study using this system successfully imaged a liver tumor-bearing rat injected with ¹⁵³Sm microspheres, showing localized activity in the tumor site with no apparent leakage to surrounding tissues e-mjm.org.
More advanced imaging protocols, such as those employing the U-SPECT6-CT system, have been used to capture detailed images of ¹⁵³Sm distribution in mice injected with ¹⁵³Sm-labeled DOTA-TATE. These studies utilize a general-purpose mouse collimator with 0.6 mm diameter pinholes, reconstructing images using a 20% energy window centered on the 103 keV photopeak, with scatter correction applied via the triple energy window method. Reconstruction is often performed using algorithms like the Similarity-Regulated Ordered-Subsets Expectation Maximization (SROSEM) nih.govresearchgate.net. These imaging sessions, often conducted at multiple time points post-injection (e.g., 4 and 24 hours), allow for the visualization of tumor uptake and distribution in organs such as the kidneys, liver, and bladder nih.govresearchgate.netresearchgate.net. The integration of CT with SPECT in these hybrid systems is crucial, as it provides anatomical context to the functional data from SPECT, thereby enhancing the accuracy of image interpretation and quantification scispace.comiaea.org.
Following in vivo SPECT/CT imaging, ex vivo analysis provides a more detailed and quantitative assessment of radiotracer distribution. This typically involves the dissection of major organs and tissues, followed by quantitative gamma counting to measure the accumulated activity utwente.nlresearchgate.net. Autoradiography, which involves exposing tissue slices to imaging plates to visualize radiation distribution, offers a higher spatial resolution for mapping the precise localization of the radionuclide within the tissue architecture utwente.nl. This technique complements in vivo imaging by providing definitive data on organ-specific uptake and distribution patterns.
The quantitative analysis of preclinical SPECT/CT data is essential for deriving meaningful pharmacokinetic and dosimetric information. Software packages such as PMOD are commonly employed for image reconstruction, co-registration of SPECT and CT data, and subsequent analysis e-mjm.orgnih.gov. Quantitative accuracy is achieved through processes like calibrating SPECT data (raw counts) to activity units (e.g., MBq/cc) using a pre-determined calibration factor (CF) derived from a source of known activity concentration nih.gov. Furthermore, techniques such as scatter correction and attenuation correction, often based on CT data, are applied to minimize image artifacts and improve the accuracy of quantitative measurements nih.gov. Metrics like recovery coefficients and contrast-to-noise ratios, evaluated using defined volumes of interest (VOIs) or specific phantoms, are used to assess image quality and the accuracy of quantitative SPECT imaging e-mjm.orgresearchgate.net.
Spectroscopic and Chromatographic Characterization Techniques
Beyond imaging, spectroscopic and chromatographic methods are fundamental for ensuring the quality, purity, and accurate quantification of ¹⁵³Sm preparations.
Gamma spectrometry is a cornerstone technique for assessing the radionuclidic purity and quantifying the activity of ¹⁵³Sm. High-resolution gamma spectrometers, such as those utilizing HPGe detectors, are employed to identify and quantify the characteristic gamma emissions of ¹⁵³Sm, primarily the 103 keV photopeak, which occurs with an intensity of approximately 29.07% per disintegration nih.gov. Other emissions, including lower-energy gamma rays (e.g., 69.4 keV) and characteristic X-rays (e.g., 40.7 keV, 46.5 keV), are also monitored plos.org.
This technique is critical for detecting and quantifying radionuclidic impurities, such as longer-lived Europium isotopes (e.g., ¹⁵⁴Eu, ¹⁵⁵Eu) that can arise from the neutron activation of samarium targets sid.iriaea.orgfrontiersin.org. Studies have reported radionuclidic purities exceeding 99% for ¹⁵³Sm preparations analyzed by gamma spectrometry, indicating the effective removal of unwanted radionuclides snmjournals.orgnih.gov. Gamma spectrometry, often in conjunction with beta spectroscopy, provides a comprehensive profile of the radioactive contaminants present, ensuring that the preparation meets stringent purity standards researchgate.net. Activity quantification is also performed using gamma counters, with results traceable to high-resolution gamma spectrometry measurements mdpi.com.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an advanced analytical technique widely used for the precise determination of elemental composition and isotopic ratios in various matrices. In radiopharmaceutical research, ICP-MS serves multiple critical roles, including the assessment of chemical purity and the quantification of elemental impurities nih.govcern.ch. Its exceptional sensitivity, capable of detecting elements at the parts-per-trillion (ppt) level, makes it invaluable for identifying trace contaminants that might affect the performance or safety of radiopharmaceuticals researchgate.netmalvernpanalytical.comuni-saarland.de.
ICP-MS can simultaneously analyze a broad spectrum of elements, identifying nearly all metals and some non-metals, thereby providing a comprehensive elemental profile of the ¹⁵³Sm preparation researchgate.netuni-saarland.de. This is particularly important for ensuring that the final product contains only the intended radionuclide and its associated elements, free from potentially toxic or interfering elemental impurities nih.govcern.ch. Furthermore, ICP-MS can be employed in non-radioactive assays as a surrogate for radioactive methods in early-stage radiopharmaceutical research, offering a safer and more cost-effective approach to characterize metal-based conjugates and evaluate their properties before proceeding with radioactive labeling researchgate.netnih.gov. When coupled with chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), ICP-MS can also facilitate speciation analysis, enabling the separation and detection of different chemical forms of elements within a sample spectroscopyonline.comrsc.org.
Future Research Trajectories and Translational Outlook in Preclinical Development
Innovation in Next-Generation Chelating Agent Development
The stability and targeting capability of a Sm-153 radiopharmaceutical are critically dependent on the chelating agent that binds the radioactive metal. Research has progressed from linear chelators to more stable macrocyclic structures to improve the in vivo performance of Sm-153.
The first generation of Sm-153 based therapies utilized acyclic (linear) chelators like ethylenediaminetetramethylene phosphonic acid (EDTMP). While effective for bone targeting, research has focused on developing next-generation agents with superior stability and versatility. openmedscience.commdpi.com The innovation is largely centered on macrocyclic chelators, which encapsulate the samarium ion more securely, minimizing its release and subsequent accumulation in non-target tissues. openmedscience.com
A prominent example of a next-generation chelator is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate (B1237965) (DOTMP). openmedscience.comnumberanalytics.com This macrocyclic agent demonstrates high affinity for samarium and is the cornerstone of the investigational drug CycloSam® (¹⁵³Sm-DOTMP). openmedscience.combeaconhospital.com.myresearchgate.net Preclinical and early clinical data suggest that the DOTMP chelate offers improved stability compared to linear analogues, potentially allowing for higher dosing regimens. numberanalytics.com
Further innovation lies in the development of bifunctional chelators. These molecules not only bind Sm-153 securely but also possess a reactive functional group that can be covalently linked to a targeting vector, such as a monoclonal antibody or peptide. This approach expands the use of Sm-153 beyond bone-seeking agents to targeted radionuclide therapy for various cancers. Examples of such chelators developed and tested in preclinical models for use with Sm-153 and other radionuclides include:
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which are being used to label targeting molecules like DOTA-TATE for neuroendocrine tumors. mdpi.comnih.gov
H4ETA (1,5,9,13-tetraazacyclohexadecane N,N',N",N'" tetraacetic acid) , developed to label monoclonal antibodies with Sm-153 under mild conditions. nih.gov
Cyclohexyl DOTA (C-DOTA) , synthesized to increase the stability of the radiometal-immunoconjugate complex. openmedscience.com
Mx-DTPA (2-(p-isothiocyanatobenzyl)-6-methyldiethylenetriaminepentaacetic acid) , used to create Sm-153 radioimmunoconjugates. uhsussex.nhs.uk
The ongoing development of these advanced chelating systems is a critical trajectory for realizing the full therapeutic potential of Sm-153.
Table 1: Comparison of Selected Chelating Agents for Samarium-153
Exploration of Novel Delivery Systems (e.g., Nanoparticles, Microspheres) in Experimental Models
To broaden the therapeutic applications of Sm-153 beyond systemic administration, researchers are exploring novel delivery systems like microspheres and nanoparticles. These platforms are designed for localized delivery, particularly in the context of liver-directed radioembolization.
Preclinical research has focused on various formulations:
Biodegradable Microspheres: Formulations using poly-L-lactic acid (PLLA) have been developed. These microspheres are biocompatible and degrade over time. nih.govwjgnet.com Studies show excellent radionuclide retention efficiency in saline and human blood plasma. wjgnet.com
Polystyrene Microspheres: this compound oxide-loaded polystyrene microspheres have also been successfully synthesized and tested. ingentaconnect.comtaylors.edu.my In vivo studies in rat models demonstrated favorable biodistribution with high retention in the liver and no evidence of significant long-term systemic or hepatic toxicity. nih.govresearchgate.net
Nanoparticles: Research has also extended to nanoparticles. Core-shell nanostructures, such as NaLuF₄:Yb,Tm@NaGdF₄(¹⁵³Sm), have been developed as multimodal imaging probes, demonstrating the potential of Sm-153 in nanomedicine for combined SPECT, CT, MRI, and upconversion luminescence imaging. acs.org
These delivery systems are typically prepared by encapsulating stable Samarium-152 and then activating it to radioactive Sm-153 via neutron irradiation in a nuclear reactor. mdpi.comnih.govingentaconnect.com This production method reduces radiation exposure for personnel during the manufacturing process. plos.org The results from these experimental models support the feasibility of using Sm-153-labeled microspheres and nanoparticles for further preclinical and clinical evaluation in localized cancer therapy. nih.gov
Synergistic Integration with Multi-Modal Research and Therapeutic Approaches
A significant area of preclinical and clinical investigation is the combination of Sm-153 with other therapeutic modalities to enhance anti-tumor effects. The rationale is that the targeted radiation from Sm-153 can sensitize cancer cells to other treatments or work in concert to improve outcomes.
Combination with Chemotherapy: Preclinical data and early clinical trials have explored combining Sm-153-EDTMP with chemotherapeutic agents like docetaxel. nih.govnih.gov The concept is that the systemic chemotherapy and the targeted radiotherapy can attack the cancer through different mechanisms, potentially leading to a greater therapeutic effect. nih.gov
Combination with Radiosensitizers: The proteasome inhibitor bortezomib (B1684674) has been shown in preclinical models to act as a radiosensitizer. aacrjournals.org Studies combining ¹⁵³Sm-lexidronam (EDTMP) with bortezomib for multiple myeloma demonstrated synergistic anti-myeloma activity in vitro and in murine models. researchgate.netaacrjournals.orgnih.gov This combination led to reduced cancer cell viability and prolonged survival in animal models compared to either agent alone. aacrjournals.org A subsequent Phase I clinical trial found the combination to be well-tolerated and showed clinical activity in patients with relapsed or refractory multiple myeloma. aacrjournals.orgnih.gov
Combination with External Beam Radiotherapy (EBRT): Sm-153 can be used to supplement traditional EBRT. While EBRT is localized to specific, pre-defined targets, a systemic agent like ¹⁵³Sm-EDTMP can treat multiple metastatic sites simultaneously. openmedscience.com A clinical trial has investigated the combination of high-dose ¹⁵³Sm-EDTMP with EBRT for treating high-risk osteosarcoma, using the gamma emissions from a tracer dose of Sm-153 to help plan the EBRT dosage. clinicaltrials.gov
Combination with Immunotherapy: There is emerging interest in combining radiopharmaceuticals with immunotherapy. The radiation delivered by Sm-153 can cause immunogenic cell death, releasing tumor antigens that may stimulate an anti-tumor immune response. This effect could be enhanced by combination with immunotherapies like cancer vaccines. A randomized clinical trial has explored the combination of ¹⁵³Sm-EDTMP with a PSA-TRICOM vaccine in metastatic castration-resistant prostate cancer, with results suggesting an improvement in progression-free survival for the combination arm. researchgate.net
These multi-modal approaches represent a promising frontier, aiming to leverage synergistic effects to improve therapeutic outcomes beyond what can be achieved with single-agent treatments.
Identification and Addressing of Remaining Knowledge Gaps in Fundamental Research
Despite its long-standing use, fundamental research continues to address knowledge gaps to unlock the full potential of this compound. The most significant challenge has been its limited specific activity when produced via conventional methods.
Standard production involves the neutron irradiation of an enriched Samarium-152 target (¹⁵²Sm(n,γ)¹⁵³Sm) in a nuclear reactor. nih.goviaea.org Because the resulting radioactive ¹⁵³Sm is chemically identical to the stable ¹⁵²Sm target material, it cannot be chemically separated. mdpi.com This results in a "carrier-added" product with a low specific activity (a low ratio of radioactive ¹⁵³Sm to total samarium). nih.govfrontiersin.org This low specific activity is a major obstacle for targeted radionuclide therapy (TRNT), where high molar activity is essential to label targeting molecules (like peptides or antibodies) effectively without saturating the biological targets with non-radioactive complexes. nih.govfrontiersin.org
To address this critical gap, a new production method is being pioneered that combines neutron activation with mass separation. nih.govfrontiersin.orgnih.govresearchgate.net In this process:
A highly enriched ¹⁵²Sm target is irradiated in a high-flux nuclear reactor. frontiersin.orgresearchgate.net
The irradiated target is then taken to a specialized facility like CERN-MEDICIS. frontiersin.orgresearchgate.net
At this facility, mass separation, enhanced by resonant laser ionization, is used to physically separate the ¹⁵³Sm atoms from the stable ¹⁵²Sm atoms. frontiersin.orgresearchgate.net
This proof-of-concept work has successfully produced high specific activity (HSA) or "non-carrier-added" ¹⁵³Sm, which is suitable for radiolabeling targeting molecules for TRNT. mdpi.comfrontiersin.org Further research is focused on optimizing and scaling up this production method. mdpi.com
Another knowledge gap is the complete dosimetric contribution of Sm-153's decay products. In addition to its therapeutic beta particles and imageable gamma photons, the decay of Sm-153 also produces a significant number of low-energy Auger and conversion electrons. mdpi.com The therapeutic effect of these very short-range electrons, especially when the radionuclide is targeted directly to the cell or its nucleus, is an area of ongoing research. Understanding and harnessing the full decay spectrum of Sm-153 is key to designing more effective therapies. mdpi.com
Scalability of Production and Distribution for Broader Research Availability
The translation of promising preclinical findings into widespread clinical use depends heavily on the ability to produce and distribute the radiopharmaceutical reliably and cost-effectively. For Sm-153, scalability presents unique challenges and opportunities.
The relatively short physical half-life of Sm-153 (approximately 46.3 hours or 1.93 days) is a double-edged sword. numberanalytics.comtijdschriftvoornucleairegeneeskunde.nl While it allows for rapid delivery of the radiation dose and minimizes long-term patient isolation, it also creates significant logistical hurdles for production and distribution. openmedscience.com A robust and efficient supply chain is required to ensure that the product can be manufactured, undergo quality control, and be shipped to research or clinical sites for use within a narrow time window. openmedscience.com
Conventional, low specific activity Sm-153 is produced in nuclear reactors through neutron activation of ¹⁵²Sm oxide. iaea.orgasianjpr.com The availability of medium-flux research reactors worldwide makes this production method relatively accessible. plos.orgiaea.org However, ensuring a consistent supply of enriched ¹⁵²Sm target material and coordinating irradiation schedules with demand are key logistical considerations. In some regions, local production has been established to overcome patent barriers and reduce costs, ensuring availability. openmedscience.com
The scalability of high specific activity (HSA) Sm-153 production presents a more complex challenge. This method currently relies on a limited number of facilities that have both high-flux reactors and the sophisticated mass separation capabilities required, such as the collaboration between SCK CEN in Belgium and CERN-MEDICIS in Switzerland. nih.govfrontiersin.org The process involves transporting the irradiated material between sites, which adds logistical complexity, especially given the short half-life. nih.gov Current research is focused on improving the efficiency of the mass separation process and establishing pathways for larger-scale supply to support broader preclinical and, eventually, clinical research. nih.govfrontiersin.org The development of non-radioactive kits, which can be shipped to and stored at local radiopharmacies and then combined with the radioisotope just before administration, is another strategy to streamline the supply chain. beaconhospital.com.my
Table 2: List of Compounds
Q & A
Q. What are the key nuclear properties of Samarium-153 that make it suitable for therapeutic applications?
this compound (¹⁵³Sm) has a half-life of 46.3 hours, emitting β⁻ particles (average energy 225 keV, max 806 keV) and γ-photons (103 keV), enabling both therapeutic and imaging applications. Its decay product, ¹⁵³Eu, is stable, minimizing long-term radiation hazards. The β⁻ emission range in tissue (~3 mm) allows localized tumor cell destruction while sparing healthy tissue. These properties make it ideal for bone-targeted therapy and theranostics .
Q. How is this compound typically produced for research and clinical use?
¹⁵³Sm is primarily produced via neutron activation of enriched ¹⁵²Sm₂O₃ targets in nuclear reactors (e.g., TRIGA reactors) through the ¹⁵²Sm(n,γ)¹⁵³Sm reaction. Post-irradiation, the target is dissolved in HCl to yield ¹⁵³SmCl₃. For high specific activity, mass separation techniques (e.g., CERN-MEDICIS) isolate ¹⁵³Sm from isotopic impurities, critical for targeted therapies .
Q. What is the mechanism of bone targeting for this compound-based radiopharmaceuticals?
¹⁵³Sm is chelated to phosphonate ligands like EDTMP (ethylenediamine tetramethylene phosphonate) or DOTMP (1,4,7,10-tetraazacyclododecanetetramethylenephosphonic acid). These ligands mimic calcium, binding to hydroxyapatite in bone remodeling sites, preferentially accumulating near osteoblastic metastases. The β⁻ radiation then irradiates tumor cells while minimizing off-target effects .
Advanced Research Questions
Q. What methodologies improve the specific activity of this compound for targeted radionuclide therapy?
High specific activity (HSA) ¹⁵³Sm is achieved via isotope mass separation (e.g., MEDICIS-PRISMAP), which removes stable ¹⁵²Sm and other lanthanides. HSA reduces receptor saturation in peptide-based therapies (e.g., ¹⁵³Sm-DOTA-TATE) and enhances tumor uptake. Neutron flux optimization during reactor production and post-irradiation purification (e.g., chromatography) further minimize impurities .
Q. How do researchers address contradictions in clinical trial outcomes for this compound therapies?
The NRG Oncology RTOG 0622 trial (Phase II) failed to meet its primary PSA response endpoint in prostate cancer but demonstrated safety. Researchers must contextualize such results by analyzing secondary endpoints (e.g., 2-year FFP rate: 25.5%) and patient stratification (e.g., non-metastatic vs. metastatic cohorts). Conflicting data may arise from differences in chelator choice (EDTMP vs. DOTMP), dosing regimens, or combination therapies (e.g., with EBRT or immunotherapy) .
Q. What experimental designs optimize this compound-based combination therapies?
Preclinical studies should evaluate synergies between ¹⁵³Sm and immune checkpoint inhibitors or vaccines (e.g., PROSTVAC). For example, ¹⁵³Sm-EDTMP combined with PROSTVAC increased progression-free survival (3.7 vs. 1.7 months) in mCRPC by enhancing tumor immunogenicity post-radiation. Dose escalation trials must monitor hematologic toxicity (e.g., Grade 3–4 thrombocytopenia) and use biomarkers (e.g., PSA kinetics) for efficacy .
Q. How can this compound be repurposed for non-oncologic applications?
Radiosynovectomy using ¹⁵³Sm-labeled colloids (e.g., with hydroxyapatite) targets inflamed synovial joints in hemophilic arthropathy. A pilot study demonstrated reduced hemarthrosis frequency and minimal adverse effects. Researchers must optimize particle size (10–20 nm) and injection protocols to ensure synovial retention while avoiding systemic leakage .
Q. What strategies mitigate hematologic toxicity in repeated this compound dosing?
Repeated ¹⁵³Sm administration (1 mCi/kg every 8–12 weeks) requires monitoring platelet and leukocyte recovery (baseline by week 8 in 90% of patients). Dose fractionation, adjunctive granulocyte colony-stimulating factor (G-CSF), and personalized dosimetry (e.g., based on red marrow absorbed dose) can reduce myelosuppression risks .
Methodological Considerations
- Chelator Selection: Compare EDTMP (FDA-approved, six-coordinate binding) with DOTMP (higher thermodynamic stability, reduced off-target migration) using in vitro binding assays and preclinical biodistribution studies .
- Imaging Protocol: Use SPECT/CT with 103 keV γ-photons for post-therapy dosimetry. Calibrate high-purity germanium (HPGe) detectors for activity quantification .
- Trial Design: For combination therapies, employ adaptive trial designs (e.g., seamless Phase I/II) to assess safety and efficacy endpoints concurrently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
